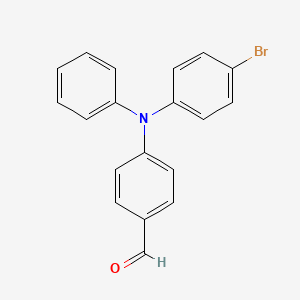
4-((4-Bromophenyl)(phenyl)amino)benzaldehyde
Overview
Description
“4-((4-Bromophenyl)(phenyl)amino)benzaldehyde” is a chemical compound with the molecular formula C19H13Br2NO . It has a molecular weight of 431.13 and is a solid at room temperature . The compound is also known by its IUPAC name, 4-[bis(4-bromophenyl)amino]benzaldehyde .
Molecular Structure Analysis
The compound has a complex structure with two bromophenyl groups attached to an amino group, which is further attached to a benzaldehyde group . The presence of bromine atoms and the benzaldehyde group may significantly influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 431.13 and a molecular formula of C19H13Br2NO . Other physical and chemical properties, such as solubility or melting point, are not provided in the search results.Scientific Research Applications
Synthesis of Biologically Active Intermediates
“4-((4-Bromophenyl)(phenyl)amino)benzaldehyde” is an important intermediate for the synthesis of many biologically active intermediates of anticancer drugs . This compound plays a crucial role in the development of new drugs, enhancing their effectiveness and selectivity .
Antimicrobial Applications
This compound has been used in the synthesis of derivatives that exhibit promising antimicrobial activity. These derivatives have shown to be effective against both bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Applications
Derivatives of “4-((4-Bromophenyl)(phenyl)amino)benzaldehyde” have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some of these derivatives have shown promising results, comparable to standard drugs like 5-fluorouracil .
Overcoming Drug Resistance
The compound has been used in research to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The aim is to improve the pharmacological activities of newly synthesized derivatives .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to study the binding mode of active compounds with receptors . These studies are crucial in understanding the interaction of the compound with biological targets, aiding in the design of more effective drugs .
ADME Properties
The compound and its derivatives have shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are important in determining the drug-likeness of a compound, influencing its pharmacokinetics and pharmacodynamics .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-(N-(4-bromophenyl)anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-16-8-12-19(13-9-16)21(17-4-2-1-3-5-17)18-10-6-15(14-22)7-11-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTHEBZGRNWINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268991 | |
| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847978-62-5 | |
| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847978-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)
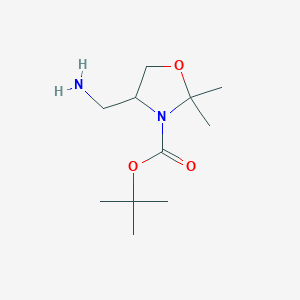
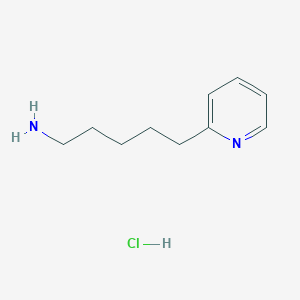
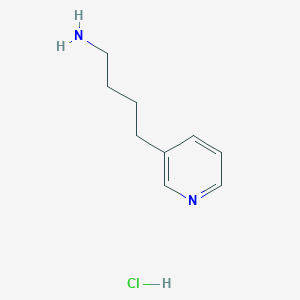
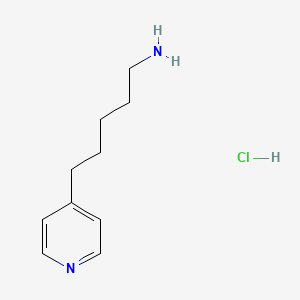


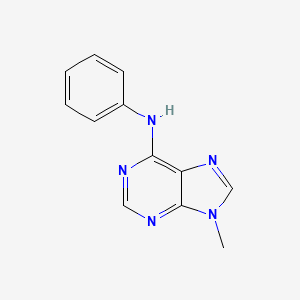

![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(113C)propanoic acid](/img/structure/B3331578.png)
![6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3331596.png)

